molecular formula C13H19N3O2S B5523769 (3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol

Cat. No.: B5523769
M. Wt: 281.38 g/mol
InChI Key: WUIGKBWGYJFLLD-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.11979803 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complex Formation with Metal Ions

Research has shown that pyrimidine derivatives can form complexes with various metal ions, which could have implications in agricultural chemicals and potentially in the development of new materials or catalysts. Specifically, studies on related pyrimidine bases indicate that these compounds bond to metal ions through the carbonyl group at C(4), suggesting possible applications in the synthesis of metal-organic frameworks or as ligands in coordination chemistry (Dixon & Wells, 1986).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial activities of piperidine derivatives, including compounds structurally related to "(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol." These compounds have shown activity against bacterial and fungal strains, highlighting their potential as templates for the development of new antimicrobial agents (Prakash et al., 2013).

Supramolecular Chemistry

Research into the structural properties of pyrimidine and piperidine derivatives has contributed to the understanding of supramolecular chemistry, specifically how hydrogen bonding influences the assembly and properties of molecular structures. This knowledge is crucial for designing molecular machines, sensors, and materials with specific functions (Trilleras et al., 2008).

Corrosion Inhibition

Piperidine derivatives have been investigated for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations suggest these compounds could protect metals from corrosion, making them of interest for applications in materials science and engineering (Kaya et al., 2016).

Anti-Cancer Research

Compounds related to "this compound" have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some derivatives have shown promising activity, suggesting potential applications in the development of novel anticancer agents (Mallesha et al., 2012).

Properties

IUPAC Name

[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(2-methylsulfanylpyrimidin-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-9-8-16(5-4-13(9,2)18)11(17)10-6-14-12(19-3)15-7-10/h6-7,9,18H,4-5,8H2,1-3H3/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIGKBWGYJFLLD-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2=CN=C(N=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CN=C(N=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.